molecular formula C18H13N3O3S2 B4268803 N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

Cat. No. B4268803
M. Wt: 383.4 g/mol
InChI Key: UBFLGHQXQXHDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in vitro. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in animal models of various diseases. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in the future.

Scientific Research Applications

N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. Additionally, it has been shown to possess anti-oxidant and neuroprotective properties.

properties

IUPAC Name

N-(6-benzyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-15(14-7-4-8-24-14)20-21-17(23)13-10-12(26-16(13)19-18(21)25)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,25)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLGHQXQXHDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)NC(=S)N(C3=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 3
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 4
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 5
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 6
N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.